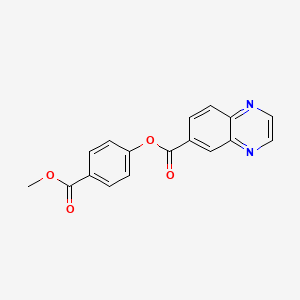

4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate is a chemical compound with the molecular formula C17H12N2O4 and a molecular weight of 308.293 g/mol. This compound is part of the quinoxaline family, which is known for its diverse applications in medicinal and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline derivatives, including 4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate, typically involves the reaction of 1,2-phenylenediamine with various two-carbon synthones such as α-dicarbonyls, α-halogeno carbonyls, α-hydroxycarbonyls, α-azocarbonyls, epoxides, and α, β-dihalides . These reactions are often carried out under reflux conditions in the presence of suitable catalysts.

Industrial Production Methods

Industrial production methods for quinoxaline derivatives focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts such as palladium or copper.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Palladium, copper catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-6-carboxylic acid derivatives, while reduction can produce various quinoxaline-6-carboxylate esters.

Scientific Research Applications

4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Quinoxaline: The parent compound, known for its broad range of biological activities.

Quinazoline: Similar in structure but with different pharmacological properties.

Pthalazine: Another nitrogen-containing heterocycle with distinct applications.

Uniqueness

4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxycarbonyl and carboxylate groups make it particularly versatile in synthetic chemistry and medicinal applications .

Biological Activity

4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate is a synthetic compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antimicrobial, antiviral, and anticancer agent. The synthesis methods, mechanisms of action, and relevant case studies are also discussed.

- Molecular Formula : C17H12N2O4

- Molecular Weight : 308.293 g/mol

- Functional Groups : Methoxycarbonyl and carboxylate groups contribute to its unique reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : 1,2-phenylenediamine and various two-carbon synthones.

- Reactions : These include oxidation, reduction, and substitution reactions using reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts.

Antimicrobial Activity

Recent studies have indicated that quinoxaline derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown promising activity against Trichomonas vaginalis, a pathogen responsible for trichomoniasis. The compound's mechanism involves inhibiting triosephosphate isomerase in the pathogen, which is crucial for its metabolism.

Antiviral Activity

The compound has been investigated for its antiviral potential. Quinoxaline derivatives have been noted for their ability to inhibit viral replication through various mechanisms, including interference with viral enzyme activity. While specific data on this compound is limited, related compounds in the quinoxaline class have demonstrated efficacy against viruses like HIV and influenza .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Research has shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. For instance, derivatives similar to this compound have been tested against various cancer cell lines, such as HCT116 (colon carcinoma) and HepG2 (liver cancer), revealing significant cytotoxic effects .

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Evaluation :

A study synthesized several quinoxaline derivatives and evaluated their anticancer activity against HCT116 cells. Among these compounds, one derivative exhibited an IC50 value indicating potent cytotoxicity and induced G2/M phase arrest in the cell cycle . -

Antimicrobial Screening :

In another study focusing on the antimicrobial properties of quinoxalines, derivatives were tested against Trichomonas vaginalis. The results showed that certain modifications to the structure enhanced their inhibitory effects compared to known treatments.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Cell Cycle Interference : It can disrupt normal cell cycle progression in cancer cells, leading to apoptosis.

- Antimicrobial Action : By targeting essential metabolic enzymes in pathogens, it can effectively reduce their viability.

Properties

IUPAC Name |

(4-methoxycarbonylphenyl) quinoxaline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c1-22-16(20)11-2-5-13(6-3-11)23-17(21)12-4-7-14-15(10-12)19-9-8-18-14/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWYUHSMDDPTOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC3=NC=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.